molecular formula C12H15NO B149099 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 135579-07-6

1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B149099
M. Wt: 189.25 g/mol
InChI Key: KFEGYPQOCZBZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as MDQE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDQE is a ketone derivative of 4-methyl-1,2,3,4-tetrahydroquinoline, which is a heterocyclic compound with a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a number of biochemical and physiological effects in animal models. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to alleviate pain in animal models of chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to protect neurons against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors, as well as its ability to cross the blood-brain barrier. However, 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone also has some limitations, including its relatively short half-life and the potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone for the treatment of epilepsy and chronic pain. Another area of interest is the investigation of the neuroprotective effects of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone in animal models of neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone and to determine its potential for clinical use.

Synthesis Methods

1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized through a multistep process that involves the reaction of 4-methyl-1,2,3,4-tetrahydroquinoline with ethyl chloroacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the oxidation of the resulting alcohol with chromium trioxide to yield 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Scientific Research Applications

1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to exhibit significant anticonvulsant and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and excitotoxicity.

properties

CAS RN

135579-07-6

Product Name

1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-6,9H,7-8H2,1-2H3

InChI Key

KFEGYPQOCZBZQO-UHFFFAOYSA-N

SMILES

CC1CCN(C2=CC=CC=C12)C(=O)C

Canonical SMILES

CC1CCN(C2=CC=CC=C12)C(=O)C

Origin of Product

United States

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